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Compound of Interest

Compound Name: TYRA-200

Cat. No.: B15544667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent Fibroblast

Growth Factor Receptor (FGFR) inhibitors: TYRA-200, a next-generation covalent inhibitor, and

infigratinib, an established ATP-competitive inhibitor. This document outlines their mechanisms

of action, preclinical efficacy against wild-type and resistant FGFR mutants, and the design of

their key clinical trials.

At a Glance: Key Differences

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15544667?utm_src=pdf-interest
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature TYRA-200 Infigratinib

Mechanism of Action
Covalent, irreversible inhibitor

of FGFR1/2/3

ATP-competitive, reversible

inhibitor of FGFR1/2/3

Primary Indication

Investigational for advanced

solid tumors with activating

FGFR2 gene alterations,

including those with acquired

resistance

Approved for previously

treated, unresectable locally

advanced or metastatic

cholangiocarcinoma with an

FGFR2 fusion or other

rearrangement

Key Differentiator

Designed to overcome

acquired resistance mutations

in FGFR2

Established efficacy in FGFR2

fusion-positive

cholangiocarcinoma

Clinical Trial (Phase 1) SURF201 (NCT06160752) -

Clinical Trial (Phase 3) - PROOF-301 (NCT03773302)

Mechanism of Action and Signaling Pathway
Both TYRA-200 and infigratinib target the FGFR signaling pathway, which, when constitutively

activated by genetic alterations such as fusions, mutations, or amplifications, can drive tumor

cell proliferation and survival. However, their modes of inhibition differ significantly. Infigratinib

is an ATP-competitive inhibitor, meaning it reversibly binds to the ATP-binding pocket of the

FGFR kinase domain, preventing the downstream signaling cascade.[1]

TYRA-200, in contrast, is a covalent inhibitor designed to form a permanent bond with a

cysteine residue in the ATP-binding pocket of the FGFR.[2] This irreversible binding is intended

to provide sustained inhibition and overcome acquired resistance mutations that can reduce

the efficacy of ATP-competitive inhibitors like infigratinib.[2]

Below are diagrams illustrating the distinct mechanisms of action of infigratinib and TYRA-200
on the FGFR signaling pathway.
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Infigratinib's ATP-competitive inhibition of the FGFR signaling pathway.
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TYRA-200's covalent (irreversible) inhibition of the FGFR signaling pathway.
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Preclinical Efficacy: A Head-to-Head Look
A key differentiator for TYRA-200 is its demonstrated potency against FGFR2 mutations that

confer resistance to other FGFR inhibitors.[3]

Enzymatic Activity (IC50, nM)
Target TYRA-200 Infigratinib

FGFR2 (Wild-Type) <1 1.0

FGFR2 N550K (Molecular

Brake)
<1 >100

FGFR2 V565F (Gatekeeper) <1 >1000

FGFR2 V565L (Gatekeeper) <1 >1000

FGFR1 1.8 1.1

FGFR3 0.66 2.0

FGFR4 30.5 61

Data sourced from a Tyra Biosciences corporate presentation and publicly available data for

infigratinib.[4][5]

Cellular Activity
In cellular assays, TYRA-200 maintains its potency against FGFR2 amplifications and

molecular brake mutations.[3] Infigratinib has demonstrated anti-tumor activity in xenograft

models of cholangiocarcinoma with activating FGFR2 and FGFR3 alterations.[6]

Experimental Protocols
TYRA-200 Preclinical Assays

Enzymatic Assays: Enzymatic IC50 measurements were generated at Reaction Biology Corp

using Tyra enzymes. All experiments were conducted under identical conditions and tested in

duplicate on the same day.[4]
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Cell Viability Assays: Cell viability was assessed using Cell Titer-Glo 2.0 from Promega. The

duration of treatment for IC50 generation was cell line dependent and varied from 72-120

hours. IC50 values were averaged from three independent experiments.[3]

In Vivo Tumor Models: Mice were inoculated with either Ba/F3 FGFR2V565F or AN3CA cells.

They were then dosed orally with a vehicle, TYRA-200, or futibatinib.[7]

Infigratinib Preclinical Assays
Cell Line Proliferation Assays: Cancer cell lines with known FGFR2 fusions were seeded in

96-well plates and treated with escalating concentrations of infigratinib or a vehicle control

(e.g., DMSO). After 72 hours, cell viability was assessed using a colorimetric (e.g., MTS or

MTT) or luminescence-based (e.g., CellTiter-Glo) assay to determine the IC50.[1]

Xenograft and PDX Mouse Models: Human tumor cells or patient-derived tissue with FGFR2

fusions were implanted subcutaneously into immunocompromised mice. Once tumors

reached a palpable size, mice were treated orally with infigratinib or a vehicle solution.

Tumor volume was measured regularly.[1]

In Vitro Studies

In Vivo Studies
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General workflow for preclinical evaluation of FGFR inhibitors.

Clinical Development Overview
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TYRA-200: SURF201 Trial
TYRA-200 is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752).[8]

Study Design: A multicenter, open-label, first-in-human, dose-escalation and expansion

study.[2]

Patient Population: Adults with advanced solid tumors harboring activating FGFR2 gene

alterations, including those with acquired resistance to prior FGFR inhibitors.[9]

Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of TYRA-200
and to determine the maximum tolerated dose and recommended Phase 2 dose.[8]

Secondary Objectives: To evaluate the preliminary anti-tumor activity of TYRA-200.[8]

Infigratinib: PROOF-301 Trial
Infigratinib was studied in the Phase 3 PROOF-301 trial (NCT03773302).[10]

Study Design: A multicenter, open-label, randomized, controlled trial comparing infigratinib to

standard-of-care chemotherapy (gemcitabine plus cisplatin).[10]

Patient Population: First-line treatment for patients with advanced/metastatic or inoperable

cholangiocarcinoma with an FGFR2 gene fusion/rearrangement.[10]

Primary Endpoint: Progression-free survival.[10]

Secondary Endpoints: Overall survival, overall response rate, duration of response, and

safety.[10]
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Clinical Trial Feature SURF201 (TYRA-200) PROOF-301 (Infigratinib)

Phase Phase 1 Phase 3

Status Recruiting Terminated

Primary Intervention TYRA-200
Infigratinib vs. Gemcitabine +

Cisplatin

Key Patient Population

Advanced solid tumors with

FGFR2 alterations (including

acquired resistance)

First-line advanced

cholangiocarcinoma with

FGFR2

fusions/rearrangements

Primary Outcome Safety, MTD, RP2D Progression-Free Survival

Conclusion
TYRA-200 and infigratinib represent two distinct strategies for targeting FGFR-driven cancers.

Infigratinib is an established therapy for a specific subset of cholangiocarcinoma patients,

demonstrating the clinical utility of FGFR inhibition. TYRA-200, with its covalent mechanism of

action and potent activity against known resistance mutations, holds the potential to address a

significant unmet need for patients who have progressed on existing FGFR inhibitors. The

ongoing SURF201 trial will be critical in defining the clinical profile of TYRA-200 and its role in

the evolving landscape of FGFR-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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